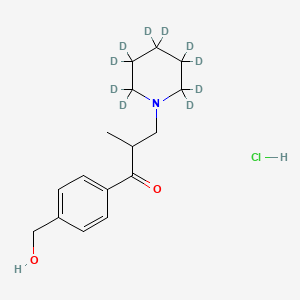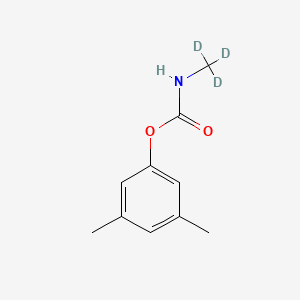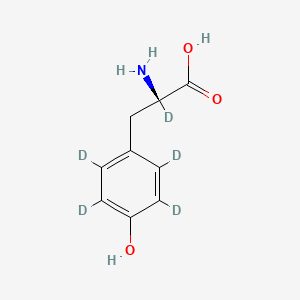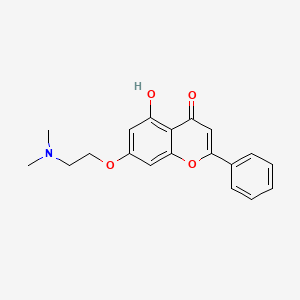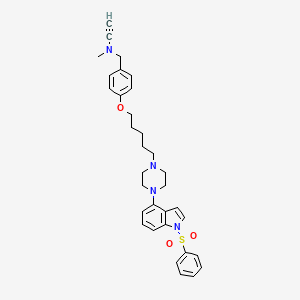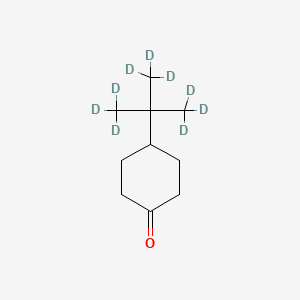
4-(tert-Butyl)cyclohexanone-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butyl)cyclohexanone-d9 is a deuterium-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is a derivative of 4-(tert-Butyl)cyclohexanone, where nine hydrogen atoms are replaced by deuterium. The molecular formula for this compound is C10H9D9O, and it is primarily used in scientific research as a tracer in various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)cyclohexanone-d9 typically involves the deuteration of 4-(tert-Butyl)cyclohexanone. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and high-yield deuteration. The reaction is typically carried out in specialized reactors designed to handle deuterium gas safely .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)cyclohexanone-d9 undergoes various chemical reactions, including:
Reduction: Reduction of the ketone group to form secondary alcohols.
Oxidation: Oxidation of the ketone group to form carboxylic acids or other oxidized products.
Substitution: Substitution reactions involving the tert-butyl group or the cyclohexanone ring.
Common Reagents and Conditions
Reduction: NaBH4 in alcoholic or aqueous solutions, LiAlH4 in anhydrous ethereal solvents.
Oxidation: KMnO4 in acidic or basic conditions, CrO3 in acidic conditions.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution product.
Major Products Formed
Reduction: 4-(tert-Butyl)cyclohexanol.
Oxidation: 4-(tert-Butyl)cyclohexanoic acid.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
4-(tert-Butyl)cyclohexanone-d9 is widely used in scientific research due to its unique properties as a deuterium-labeled compound. Some of its applications include:
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)cyclohexanone-d9 involves its role as a tracer in various studies. The deuterium atoms in the compound allow researchers to track its movement and transformation through different pathways and reactions. This is particularly useful in understanding complex biochemical and chemical processes .
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butyl)cyclohexanone: The non-deuterated version of the compound.
4-tert-Butylcyclohexanol: The reduced form of 4-(tert-Butyl)cyclohexanone.
4-tert-Butylcyclohexanoic acid: The oxidized form of 4-(tert-Butyl)cyclohexanone.
Uniqueness
4-(tert-Butyl)cyclohexanone-d9 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in various studies, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
163.30 g/mol |
IUPAC Name |
4-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]cyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-10(2,3)8-4-6-9(11)7-5-8/h8H,4-7H2,1-3H3/i1D3,2D3,3D3 |
InChI Key |
YKFKEYKJGVSEIX-GQALSZNTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1CCC(=O)CC1)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)(C)C1CCC(=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dichloro-N-{[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoropiperidin-4-yl]methyl}benzamide](/img/structure/B12414471.png)
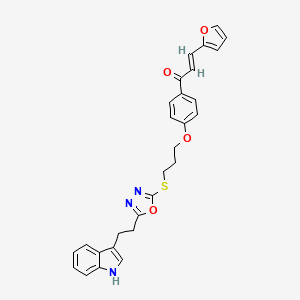


![(4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-(2,2,3,3-tetradeuteriocyclopropyl)pentan-1-one](/img/structure/B12414480.png)
![3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B12414482.png)
